molecular formula C23H16BrClN2O2S B4837986 N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide

Cat. No.: B4837986
M. Wt: 499.8 g/mol
InChI Key: FZXPLGXDMXBANK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a quinoline core substituted with chlorine, hydroxyl, and phenyl groups.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O2S/c24-15-6-9-17(10-7-15)26-20(28)13-30-22-21(14-4-2-1-3-5-14)18-12-16(25)8-11-19(18)27-23(22)29/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXPLGXDMXBANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with a phenyl group and chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

The next step involves the introduction of the sulfanyl group, which can be achieved through nucleophilic substitution reactions using thiols. Finally, the acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of quinoline compounds, including those similar to N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide, can inhibit DNA gyrase, an essential enzyme for bacterial replication. This mechanism suggests its potential as an antibiotic agent .

2. Anticancer Activity
Studies have shown that compounds containing quinoline and bromophenyl moieties exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and hydroxy groups enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells. This makes it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, indicating a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of various quinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity in Cancer Cells

Another research article focused on the cytotoxic effects of several quinoline-based compounds on human breast cancer cell lines (MCF-7). The findings revealed that the compound induced significant cell death at micromolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide can be compared with other quinoline derivatives such as chloroquine and quinine. While these compounds share a similar core structure, the presence of additional functional groups in this compound imparts unique chemical and biological properties. For example, the bromophenyl and chlorophenyl groups may enhance its reactivity and potential efficacy in various applications.

Comparison with Similar Compounds

Structural Features

The target compound’s quinoline core distinguishes it from analogs with triazole, pyridazine, or pyrimidine scaffolds. Key structural variations include:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference ID
Target Compound Quinoline 6-Cl, 2-OH, 4-Ph, 3-S-acetamide, 4-BrPh ~529.8* -
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1,2,4-Triazole Cyclohexyl-methyl, 3-S-acetamide, 4-BrPh 409.3
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, 3-methyl, 6-oxo, 1-S-acetamide, 4-BrPh ~483.3
2-{[6-amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide Pyridine 6-NH2, 4-BrPh, 3,5-CN, 2-S-acetamide ~529.2

*Calculated based on formula.

Key Observations :

  • The hydroxyl group at position 2 of the quinoline ring introduces hydrogen-bonding capability absent in methoxy- or methyl-substituted analogs .

Key Observations :

  • The target compound’s synthesis likely requires specialized quinoline functionalization, which may reduce yields compared to simpler triazole or pyridine derivatives .
  • Carbodiimide-mediated coupling (e.g., EDCl) is a common strategy for acetamide bond formation .

Key Observations :

  • Quinoline-based compounds (like the target) are understudied in the provided evidence but share structural motifs with kinase inhibitors and antiviral agents .
  • Pyridazinone derivatives (e.g., FPR2 agonists) show promise in modulating immune responses .

Physicochemical Properties

Crystal packing and hydrogen-bonding patterns influence solubility and stability:

Table 4: Physical/Chemical Property Comparison
Compound Name Hydrogen Bonding Dihedral Angles (°) Solubility* Reference ID
Target Compound Likely O–H⋯S/N–H⋯O Not reported Low (quinoline) -
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide N–H⋯S, N–H⋯N, C–H⋯N 40–86 (aryl vs. acetamide) Moderate
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide N–H⋯O, C–H⋯F/O 66.4 (aryl vs. aryl) Low

*Qualitative assessment based on functional groups.

Key Observations :

  • The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like triazole derivatives .
  • Fluorinated or chlorinated aryl groups generally reduce solubility due to increased hydrophobicity .

Biological Activity

N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on recent research findings and case studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H19BrClN3O2\text{C}_{24}\text{H}_{19}\text{BrClN}_3\text{O}_2

This compound features a bromophenyl group and a chloroquinoline moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A study screening various N-substituted phenyl derivatives indicated that halogenated phenyl groups enhance lipophilicity and membrane permeability, contributing to their effectiveness against various pathogens.

Key Findings:

  • Antibacterial Efficacy : Compounds with similar structures demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing moderate effects against Gram-negative bacteria like Escherichia coli .
  • Mechanism of Action : The quinoline derivatives act as DNA gyrase inhibitors, disrupting bacterial DNA replication .
  • Activity Spectrum : The antimicrobial activity varied based on the substituents on the phenyl ring, with certain configurations yielding higher efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives, including those similar to this compound, has been documented in several studies:

  • Cell Line Studies : Research has indicated that quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been observed .
  • Inhibition of Tumor Growth : In vivo studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR analysis:

Substituent TypeEffect on ActivityNotes
BromineIncreases lipophilicityEnhances cell membrane penetration
ChlorineAntimicrobial propertiesEffective against Gram-positive bacteria
Hydroxyl GroupPotential for hydrogen bondingMay enhance interaction with biological targets

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on newly synthesized N-substituted phenyl derivatives showed promising results against MRSA and other pathogens, emphasizing the role of substituent positioning on antimicrobial effectiveness .
  • Cytotoxicity Assays : Various quinoline derivatives were tested for cytotoxicity against cancer cell lines, revealing a correlation between structural modifications and increased anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.